molecular formula C17H16N2 B14546913 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-89-4

1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Cat. No.: B14546913
CAS No.: 61938-89-4
M. Wt: 248.32 g/mol
InChI Key: OZPSAZQFKAVZKG-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a nitrogen-containing heterocyclic compound. It is part of the quinazoline family, which is known for its diverse biological activities. This compound has a unique structure that includes a pyrrole ring fused with a quinazoline ring, making it an interesting subject for various scientific studies .

Preparation Methods

The synthesis of 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tricyclic quinazoline-4-thione with hydrazine hydrate can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and electrophilic agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicinal chemistry, it is explored for its kinase inhibitory activities, making it a potential candidate for drug development . Additionally, its unique structure makes it a valuable scaffold for designing new bioactive molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Properties

CAS No.

61938-89-4

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

InChI

InChI=1S/C17H16N2/c1-2-6-13(7-3-1)16-10-11-17-18-15-9-5-4-8-14(15)12-19(16)17/h1-9,16H,10-12H2

InChI Key

OZPSAZQFKAVZKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3CN2C1C4=CC=CC=C4

Origin of Product

United States

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